molecular formula C9H9NO3 B14857949 5-(1,3-Dioxolan-2-YL)nicotinaldehyde

5-(1,3-Dioxolan-2-YL)nicotinaldehyde

Cat. No.: B14857949
M. Wt: 179.17 g/mol
InChI Key: XSGYBRAIAPCFEO-UHFFFAOYSA-N
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Description

5-(1,3-Dioxolan-2-yl)nicotinaldehyde (CAS 1256803-21-0) is a valuable chemical building block and synthetic intermediate in scientific research . The compound features a molecular formula of C9H9NO3 and a molecular weight of 179.17 . Its structure incorporates both a nicotinaldehyde moiety and a protected 1,3-dioxolane functional group, making it a versatile precursor in organic synthesis and medicinal chemistry. Researchers utilize this aldehyde in the development of more complex molecules; for instance, it has been employed as a key precursor in the synthesis of novel fluorine-18 labeled prosthetic groups for Positron Emission Tomography (PET) imaging . These prosthetic ligands are crucial for radiolabeling target molecules, such as potential biomarkers, via highly chemoselective oxime bond formation . This application is particularly relevant in the discovery and development of new molecular imaging agents. The product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

5-(1,3-dioxolan-2-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C9H9NO3/c11-6-7-3-8(5-10-4-7)9-12-1-2-13-9/h3-6,9H,1-2H2

InChI Key

XSGYBRAIAPCFEO-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=CN=CC(=C2)C=O

Origin of Product

United States

Synthetic Methodologies for 5 1,3 Dioxolan 2 Yl Nicotinaldehyde and Cognate Dioxolane Protected Nicotinaldehydes

Classical and Contemporary Approaches to Dioxolane Formation on Pyridine (B92270) Carboxaldehydes

The formation of the dioxolane group on a pyridine carboxaldehyde is a critical step in the synthesis of the target compound and its analogs. This is typically achieved through direct protection of the aldehyde functionality, though other convergent strategies can also be employed.

Direct Acetalization Protocols for Nicotinaldehyde Derivatives

Direct acetalization is a fundamental and widely used method for the protection of aldehyde functional groups. In the context of nicotinaldehyde derivatives, this involves the reaction of the aldehyde with ethylene (B1197577) glycol in the presence of an acid catalyst to form the corresponding 1,3-dioxolane (B20135).

The reaction is a reversible process, and to drive the equilibrium towards the formation of the acetal (B89532), water is typically removed from the reaction mixture, often through azeotropic distillation using a Dean-Stark apparatus. A variety of acid catalysts can be employed for this transformation. Common catalysts include p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and Lewis acids. researchgate.netresearchgate.net The choice of solvent is also crucial, with non-polar solvents like toluene (B28343) or benzene (B151609) being frequently used to facilitate the removal of water.

For instance, the reaction of a formyl-substituted pyridine with an excess of ethylene glycol in the presence of a catalytic amount of p-toluenesulfonic acid in a suitable solvent leads to the formation of the desired dioxolane-protected pyridine. researchgate.net

Table 1: Representative Conditions for Direct Acetalization of Pyridine Carboxaldehydes

Aldehyde SubstrateReagentsCatalystSolventConditionsProduct
NicotinaldehydeEthylene glycolp-Toluenesulfonic acidTolueneReflux with Dean-Stark trap2-(pyridin-3-yl)-1,3-dioxolane
5-BromonicotinaldehydeEthylene glycolSulfuric acidBenzeneReflux with azeotropic removal of water5-Bromo-3-(1,3-dioxolan-2-yl)pyridine

Convergent Syntheses Incorporating the Dioxolane Moiety

Convergent synthetic strategies offer an alternative to the direct protection of a pre-existing aldehyde. In this approach, the dioxolane-containing fragment is introduced at a later stage of the synthesis. One such method involves the use of a Grignard reagent. For example, a pyridyl Grignard reagent can react with a suitable electrophile that already contains the dioxolane moiety.

Another powerful convergent method involves the lithiation of a halogenated pyridine followed by quenching with an electrophile that will be converted to the aldehyde. For instance, 5-bromo-3-(1,3-dioxolan-2-yl)pyridine can be treated with an organolithium reagent to undergo halogen-metal exchange, forming a lithiated pyridine species. This intermediate can then be reacted with an electrophile such as N,N-dimethylformamide (DMF) to introduce the formyl group, which upon workup yields 5-(1,3-dioxolan-2-yl)nicotinaldehyde. This method is particularly useful as it allows for the construction of the target molecule from two distinct fragments.

Post-Synthetic Derivatization of Dioxolane-Protected Pyridine Scaffolds

Once the dioxolane-protected pyridine scaffold is synthesized, further derivatization of the pyridine ring can be achieved. This is a common strategy in medicinal chemistry and materials science to generate a library of related compounds. The dioxolane group is generally stable under a variety of reaction conditions, making it an excellent protecting group for the aldehyde functionality while other positions on the pyridine ring are modified.

For example, starting with a halogenated dioxolane-protected pyridine, such as 5-bromo-3-(1,3-dioxolan-2-yl)pyridine, a wide range of functional groups can be introduced at the 5-position through various cross-coupling reactions.

Advanced Catalytic and Organometallic Strategies

More advanced synthetic methods, particularly those involving transition metal catalysis and organometallic reagents, provide highly efficient and selective routes for the functionalization of the pyridine ring in dioxolane-protected systems.

Transition Metal-Catalyzed Cross-Coupling Reactions for Pyridine Functionalization

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. A dioxolane-protected bromopyridine is an excellent substrate for these reactions. The electron-withdrawing nature of the pyridine ring can facilitate the oxidative addition step in the catalytic cycle of many cross-coupling reactions.

Several common cross-coupling reactions can be employed:

Suzuki Coupling: This reaction involves the coupling of the bromopyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. nih.govwikipedia.orgresearchgate.netnih.govuzh.ch This allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups.

Heck Reaction: In the Heck reaction, the bromopyridine is coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.orgthieme-connect.deresearchgate.netmdpi.com

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon triple bond by coupling the bromopyridine with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgresearchgate.netorganic-chemistry.orgresearchgate.net

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to couple with the bromopyridine, catalyzed by a palladium or nickel complex. wikipedia.orgorganic-chemistry.orgorgsyn.org

Buchwald-Hartwig Amination: This reaction is used to form a carbon-nitrogen bond by coupling the bromopyridine with an amine in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orglibretexts.orgrsc.orgnih.gov

Table 2: Examples of Transition Metal-Catalyzed Cross-Coupling Reactions with 5-Bromo-3-(1,3-dioxolan-2-yl)pyridine

Reaction TypeCoupling PartnerCatalyst SystemBaseProduct
Suzuki CouplingPhenylboronic acidPd(PPh₃)₄K₂CO₃5-Phenyl-3-(1,3-dioxolan-2-yl)pyridine
Heck ReactionStyrenePd(OAc)₂Et₃N5-(2-phenylvinyl)-3-(1,3-dioxolan-2-yl)pyridine
Sonogashira CouplingPhenylacetylenePdCl₂(PPh₃)₂, CuIEt₃N5-(2-phenylethynyl)-3-(1,3-dioxolan-2-yl)pyridine
Negishi CouplingPhenylzinc chloridePd(PPh₃)₄-5-Phenyl-3-(1,3-dioxolan-2-yl)pyridine
Buchwald-Hartwig AminationMorpholinePd₂(dba)₃, BINAPNaOtBu4-(5-(1,3-dioxolan-2-yl)pyridin-3-yl)morpholine

Lithiation/Halogen-Metal Exchange and Subsequent Electrophilic Quenching

Organolithium chemistry provides a powerful method for the functionalization of the pyridine ring. Halogen-metal exchange is a common method for the generation of lithiated pyridines. For example, treating 5-bromo-3-(1,3-dioxolan-2-yl)pyridine with a strong organolithium base, such as n-butyllithium or tert-butyllithium, at low temperatures (typically -78 °C) can lead to the formation of 5-lithio-3-(1,3-dioxolan-2-yl)pyridine.

This highly reactive organolithium intermediate can then be quenched with a variety of electrophiles to introduce different functional groups. A particularly relevant example for the synthesis of this compound is the reaction with N,N-dimethylformamide (DMF). The addition of the lithiated pyridine to DMF, followed by an aqueous workup, results in the formation of the desired aldehyde. This two-step sequence of halogen-metal exchange followed by electrophilic quenching is a versatile and efficient method for the synthesis of substituted pyridine aldehydes.

Protective Group Chemistry: Selective Cleavage of 1,3-Dioxolane Acetals

The deprotection of 1,3-dioxolane acetals to regenerate the parent carbonyl compound is a fundamental transformation in organic synthesis. The stability of the dioxolane group is pH-dependent; it is stable under basic and neutral conditions but is cleaved under acidic conditions. organic-chemistry.orgwikipedia.org This reactivity allows for the selective removal of the protecting group in the final stages of a synthetic sequence.

The cleavage is typically an acid-catalyzed hydrolysis. organic-chemistry.org However, achieving selective cleavage in complex molecules with other acid-sensitive functional groups requires mild and specific reagents. A variety of methods have been developed to address this challenge, employing Lewis acids, solid-supported catalysts, and other novel reagent systems to ensure high yields and chemoselectivity. organic-chemistry.orgacs.org

For instance, cerium(III) triflate and erbium(III) triflate have been shown to be gentle Lewis acid catalysts for the chemoselective cleavage of cyclic acetals in wet nitromethane (B149229) at room temperature. organic-chemistry.org Another approach involves the use of iodine in catalytic amounts, which facilitates the deprotection of both acyclic and cyclic acetals under neutral conditions, tolerating sensitive groups like double bonds, hydroxyls, and esters. organic-chemistry.org

Recent advancements have focused on environmentally benign methods. One such "green" strategy utilizes a protic ionic liquid in an aqueous medium to catalyze the selective cleavage of acetals and ketals. researchgate.net This method is highly efficient and tolerates a wide range of functional groups, including esters, silyl (B83357) ethers, and Boc-protecting groups. researchgate.net The reaction proceeds smoothly in water, and the ionic liquid catalyst can often be recycled. researchgate.net

The table below summarizes various reagent systems used for the selective cleavage of 1,3-dioxolane acetals.

Table 1: Reagent Systems for Selective Cleavage of 1,3-Dioxolane Acetals

Catalyst/Reagent Solvent Conditions Key Features
Protic Ionic Liquid Water 70 °C Green, recyclable catalyst, tolerates many functional groups. researchgate.net
Indium(III) trifluoromethanesulfonate Acetone Room Temp. / Microwave Neutral conditions, good to excellent yields. organic-chemistry.org
Erbium(III) triflate Wet Nitromethane Room Temp. Gentle Lewis acid, chemoselective. organic-chemistry.org
Cerium(III) triflate Wet Nitromethane Room Temp. Near-neutral pH, chemoselective. organic-chemistry.org
Iodine (catalytic) Various Neutral Tolerates double bonds, hydroxyls, esters. organic-chemistry.org
Sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF4) Water 30 °C Rapid deprotection (minutes). wikipedia.org
Nickel Boride (in situ) Methanol - Chemoselective, unaffected halo and alkoxy groups. researchgate.netrsc.org

Sustainable Synthesis and Process Optimization for Dioxolane-Protected Nicotinaldehydes

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals, including dioxolane-protected nicotinaldehydes. rsc.org Sustainable synthesis focuses on minimizing waste, using less hazardous chemicals, and improving energy efficiency. Process optimization aims to improve reaction yields, reduce reaction times, and simplify purification procedures.

The protection of aldehydes as 1,3-dioxolanes is a key step where optimization can be applied. Traditionally, this reaction uses a Brønsted or Lewis acid catalyst with azeotropic removal of water, often in solvents like toluene. organic-chemistry.org More sustainable approaches aim to reduce the use of hazardous solvents and catalysts. For example, the use of solid acid catalysts can simplify catalyst removal and recycling. Mild, room-temperature protection methods have also been developed that proceed under basic conditions, avoiding the need for strong acids and tolerating acid-sensitive groups. researchgate.net

In the context of deprotection, the use of water as a solvent and recyclable catalysts, such as the protic ionic liquids mentioned previously, represents a significant step towards a more sustainable process. researchgate.net These methods not only reduce the environmental impact but can also offer advantages in terms of selectivity and reaction conditions.

Process optimization for the synthesis of this compound would involve a holistic evaluation of the entire synthetic route. Key areas for optimization include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Catalyst Selection: Choosing highly efficient and selective catalysts that can be easily separated from the reaction mixture and reused.

Solvent Choice: Prioritizing benign solvents, such as water or bio-based solvents, and minimizing the total volume of solvent used. rsc.org

Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure to reduce energy consumption.

The table below outlines key considerations for optimizing the synthesis of dioxolane-protected nicotinaldehydes.

Table 2: Process Optimization Strategies

Optimization Area Traditional Method Sustainable/Optimized Approach
Acetal Formation Toluene, p-TsOH, Dean-Stark Catalytic TMSOTf under mild conditions; Use of solid acid catalysts. organic-chemistry.org
Solvent Use Organic solvents (e.g., Toluene, CH2Cl2) Water, bio-based solvents, or solvent-free conditions. researchgate.netrsc.org
Catalyst for Deprotection Stoichiometric strong acids Catalytic amounts of recyclable Lewis acids or ionic liquids. organic-chemistry.orgresearchgate.net
Purification Column chromatography Crystallization, extraction with green solvents.
Energy Input Heating/reflux Room temperature reactions, microwave-assisted synthesis. organic-chemistry.org

By integrating these sustainable practices and optimization strategies, the synthesis of this compound and related compounds can be made more efficient, cost-effective, and environmentally friendly.

Elucidation of Chemical Reactivity and Transformation Pathways of 5 1,3 Dioxolan 2 Yl Nicotinaldehyde Derivatives

Reactivity Profiling of the Pyridine (B92270) Nucleus in 5-(1,3-Dioxolan-2-YL)nicotinaldehyde Scaffolds

The pyridine ring, being an electron-deficient heterocycle, exhibits a distinct reactivity profile. The nitrogen atom's electronegativity reduces the electron density of the ring carbons, making it less susceptible to electrophilic aromatic substitution compared to benzene (B151609). Conversely, this electron deficiency renders the ring more prone to nucleophilic attack, particularly at the 2- and 4-positions.

Electrophilic and Nucleophilic Functionalization of the Pyridine Ring

Electrophilic Substitution: Electrophilic substitution on the pyridine ring of this compound is generally challenging and requires harsh reaction conditions. The nitrogen atom is protonated in acidic media, further deactivating the ring towards electrophilic attack. When substitution does occur, it is typically directed to the 3- and 5-positions, which are less electron-deficient. Given the existing substitution pattern of the target molecule, electrophilic functionalization is not a common transformation pathway.

Nucleophilic Substitution: The pyridine nucleus in this scaffold is more amenable to nucleophilic substitution. Nucleophilic attack is favored at the positions ortho and para to the nitrogen atom (C2, C4, and C6). The presence of the dioxolane-protected aldehyde at the 3-position and the aldehyde at the 5-position can influence the regioselectivity of such reactions. The reactivity towards nucleophiles is so pronounced that even a powerful base like the hydride ion can be displaced.

Table 1: General Reactivity of the Pyridine Ring
Reaction TypeReactivityFavored PositionsInfluencing Factors
Electrophilic SubstitutionLowC3, C5Ring deactivation by nitrogen; protonation in acidic media
Nucleophilic SubstitutionHighC2, C4, C6Electron deficiency of the ring

Directed Ortho-Metalation and Directed Aromatization Strategies

Directed Ortho-Metalation (DoM): Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. In the context of pyridine derivatives, a directing metalating group (DMG) is typically required to facilitate deprotonation at a specific ortho position. For this compound, the dioxolane group could potentially act as a directing group, guiding metalation to the C4 or C6 position. However, the use of strong organolithium bases can be complicated by competitive nucleophilic addition to the pyridine ring. To circumvent this, hindered lithium amide bases such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) are often employed at low temperatures.

Directed Aromatization: While direct aromatization of the pyridine ring itself is not a typical transformation, the concept can be applied to the aromatization of partially saturated precursors, such as dihydropyridines. Dihydropyridine (B1217469) intermediates can be formed through various synthetic routes and subsequently oxidized to the corresponding aromatic pyridine. This strategy allows for the introduction of substituents onto the ring in a controlled manner before the final aromatization step. For instance, a dihydropyridine precursor to this compound could be synthesized and then aromatized to yield the final product.

Transformations Involving the Latent Aldehyde Functionality (Post-Deprotection)

The 1,3-dioxolane (B20135) group serves as a protecting group for the aldehyde functionality. Upon deprotection, typically under acidic conditions, the latent aldehyde is revealed, opening up a range of chemical transformations.

Carbonyl Group Reactivity: Nucleophilic Additions and Condensations

The deprotected aldehyde at the 5-position of the nicotinic scaffold exhibits typical carbonyl group reactivity. The carbonyl carbon is electrophilic and susceptible to attack by a wide variety of nucleophiles.

Nucleophilic Additions: The aldehyde can undergo nucleophilic addition reactions with various reagents. For instance, Grignard reagents and organolithium compounds can add to the carbonyl to form secondary alcohols. The addition of cyanide anion (from a source like HCN or TMSCN) would yield a cyanohydrin.

Condensations: The aldehyde readily participates in condensation reactions. With primary amines, it forms imines (Schiff bases). Reaction with hydroxylamine (B1172632) yields an oxime, and with hydrazines, it forms hydrazones. It can also undergo aldol-type condensation reactions if an enolizable carbonyl compound is present. The Wittig reaction, using a phosphorus ylide, can be employed to convert the aldehyde into an alkene.

Table 2: Representative Reactions of the Deprotected Aldehyde
Reaction TypeReagentProduct
Nucleophilic AdditionGrignard Reagent (R-MgX)Secondary Alcohol
CondensationPrimary Amine (R-NH₂)Imine
CondensationHydroxylamine (NH₂OH)Oxime
Wittig ReactionPhosphorus Ylide (Ph₃P=CHR)Alkene

Redox Chemistry of the Aldehyde Moiety

The aldehyde group can be readily oxidized or reduced.

Oxidation: Aromatic aldehydes are easily oxidized to the corresponding carboxylic acids. A variety of oxidizing agents can be used for this transformation, including potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), and even atmospheric oxygen. The Tollens' test, which utilizes a silver-ammonia complex, is a classic method for oxidizing aldehydes to carboxylic acids while depositing a silver mirror.

Reduction: The aldehyde can be reduced to a primary alcohol using various reducing agents. Common reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation can also be employed. For complete deoxygenation to a methyl group, the Wolff-Kishner (hydrazine and a strong base) or Clemmensen (zinc-mercury amalgam and hydrochloric acid) reductions can be utilized.

Chemical Stability and Transformations of the 1,3-Dioxolane Ring System

The 1,3-dioxolane ring is a cyclic acetal (B89532) that serves as a common protecting group for carbonyl compounds due to its relative stability under various conditions.

Chemical Stability: The 1,3-dioxolane ring is generally stable under basic, reductive, and oxidative conditions. It is resistant to attack by nucleophiles and bases. This stability allows for chemical modifications on other parts of the molecule without affecting the protected aldehyde.

Transformations: The primary transformation of the 1,3-dioxolane ring is its cleavage under acidic conditions to regenerate the aldehyde and ethylene (B1197577) glycol. This hydrolysis is typically acid-catalyzed. The 1,3-dioxolane ring can also undergo reductive cleavage. For example, treatment with lithium aluminum hydride in the presence of a Lewis acid like aluminum chloride (AlCl₃) can lead to the formation of a hydroxy ether. In some cases, strong oxidizing agents may also cleave the acetal.

Table 3: Stability and Reactivity of the 1,3-Dioxolane Ring
ConditionStability/ReactivityTransformation
Basic/NucleophilicStableNo reaction
AcidicLabileHydrolysis to aldehyde and ethylene glycol
Reductive (e.g., LiAlH₄/AlCl₃)ReactiveReductive cleavage to a hydroxy ether

Synthetic Derivatizations and Complex Molecule Assembly

The strategic position of both an aldehyde and a protected aldehyde (the dioxolane group) on a pyridine ring makes this compound a versatile scaffold for the assembly of complex molecules. The aldehyde functionality serves as a reactive handle for a multitude of transformations, while the dioxolane-protected formyl group at the 5-position can be reserved for subsequent reactions after deprotection. This dual reactivity allows for sequential and controlled synthetic operations, enabling the construction of intricate molecular architectures.

The aldehyde group of this compound is a key functional group for participating in condensation and cycloaddition reactions to build fused heterocyclic systems. These strategies are fundamental in synthetic chemistry for creating polycyclic structures, which are common motifs in pharmaceuticals and natural products. nih.govbaranlab.org Ring annulation reactions effectively build new rings onto the existing pyridine framework. nih.gov

One common approach involves the initial conversion of the nicotinaldehyde derivative into an α,β-unsaturated carbonyl compound or a related reactive intermediate. This intermediate can then undergo cyclization with a suitable partner. For instance, condensation reactions with compounds containing active methylene (B1212753) groups, followed by intramolecular cyclization, can lead to the formation of various fused systems. longdom.org Formal [4+2] cycloaddition reactions represent another powerful tool for ring annulation, where the pyridine derivative can act as a component in constructing a new six-membered ring. nih.gov The specific reagents and conditions employed will dictate the nature of the resulting fused heterocyclic system. longdom.orgresearchgate.net

Annulation StrategyReactant TypeResulting Fused Ring System (Example)Key Reaction Type
Condensation-CyclizationActive Methylene Compounds (e.g., Malononitrile)Fused Pyridines or PyransKnoevenagel Condensation followed by Cyclization
[3+2] Annulation1,3-Dipoles (e.g., Azomethine Ylides)Fused Five-Membered Heterocycles (e.g., Indolizines)Dipolar Cycloaddition
Formal [4+2] CycloadditionDienes or DienophilesFused Six-Membered Carbocycles or HeterocyclesDiels-Alder or Hetero-Diels-Alder Reaction
Reaction with BinucleophilesHydrazines or PhenylhydrazineFused Pyrazolo[4,3-c]quinolinesCondensation and Intramolecular Cyclization

The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to modulate physicochemical and biological properties. nih.gov Several methods exist for the introduction of fluorine atoms onto the pyridine ring of pyridine-dioxolane conjugates.

Direct electrophilic fluorination of the pyridine ring can be achieved using powerful fluorinating agents. nih.gov Reagents like Selectfluor® are capable of fluorinating 1,2-dihydropyridine precursors, which can then be aromatized to the corresponding fluorinated pyridines. nih.govresearchgate.net Another approach is direct fluorination with elemental fluorine, often diluted with an inert gas and used at low temperatures to control its high reactivity. google.com This method can selectively introduce fluorine at the 2-position of the pyridine ring. google.comrsc.org The choice of solvent, temperature, and fluorinating agent is critical to control the regioselectivity and yield of the reaction. nih.govgoogle.com The electron-withdrawing nature of fluorine substituents can significantly alter the electron density distribution of the aromatic ring, which in turn influences its binding properties and reactivity in subsequent transformations. nih.gov

Fluorination MethodFluorinating AgentTypical SubstrateKey ConditionsPosition of Fluorination
Electrophilic FluorinationSelectfluor®1,2-DihydropyridinesAcetonitrile solvent, room temperatureVaries with substrate
Direct Elemental FluorinationFluorine gas (F₂) diluted with N₂Substituted PyridinesInert solvent (e.g., trichlorotrifluoroethane), -40°C to 25°CTypically the 2-ring position
Nucleophilic Substitution (Halex Reaction)Potassium Fluoride (KF) or KHF₂Chloro- or Bromo-pyridinesHigh temperatures, aprotic solventPosition of the leaving group
DifluoromethylationDifluoromethyl-containing reagentsPyridines (via dearomatization)Specific catalysts and reagents to control regioselectivityMeta or para position

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon bonds in modern organic synthesis. masterorganicchemistry.comorganic-chemistry.org These reactions are instrumental in constructing biaryl systems and other complex scaffolds from derivatives of this compound.

The Suzuki-Miyaura coupling is a prominent example, typically involving the reaction of an organoboron compound (like a boronic acid) with an organic halide in the presence of a palladium catalyst and a base. masterorganicchemistry.comnih.gov To apply this to the pyridine-dioxolane scaffold, a halogen atom (commonly bromine) is first introduced onto the pyridine ring. The resulting halo-pyridine derivative can then be coupled with a wide variety of aryl or vinyl boronic acids to generate C-C linked products in good to excellent yields. nih.govresearchgate.net The choice of palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₃PO₄ or K₂CO₃), and solvent are crucial for optimizing the reaction efficiency. nih.govresearchgate.net

Another key methodology is the Heck reaction, which couples an organic halide with an alkene, catalyzed by a palladium complex. researchgate.netlibretexts.org This reaction allows for the introduction of alkenyl substituents onto the pyridine ring, providing a pathway to substituted styrenes and related structures. researchgate.net Both the Suzuki and Heck reactions are valued for their high functional group tolerance, allowing them to be used in the synthesis of complex molecules without the need for extensive protecting group strategies. researchgate.net

ReactionCatalystBaseReactantsProduct TypeTypical Yield
Suzuki-Miyaura CouplingPd(PPh₃)₄K₃PO₄Bromo-nicotinaldehyde derivative + Arylboronic acidBiaryl nicotinaldehyde derivative78-80%
Heck ReactionPalladium complexes with NHC ligandsK₂CO₃Bromo-pyridine derivative + Alkene (e.g., Styrene)Alkenyl-substituted pyridine46-57%
Suzuki-Miyaura Coupling[PdCl₂(dppf)]Various bases5-Bromonicotinic acid derivative + Phenylboronic acid5-Phenylnicotinic acid derivativeGood to excellent

Advanced Spectroscopic and Structural Characterization of 5 1,3 Dioxolan 2 Yl Nicotinaldehyde and Its Congeners

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy

The proton NMR spectrum of 5-(1,3-Dioxolan-2-YL)nicotinaldehyde is predicted to show distinct signals for each type of proton. The aromatic region would feature signals for the three protons on the pyridine (B92270) ring. Drawing parallels with pyridine-3-carbaldehyde, the H2 and H6 protons are expected to be the most downfield due to the electron-withdrawing effects of the nitrogen atom and the aldehyde group. rsc.orgchemicalbook.com The aldehyde proton itself would appear as a singlet significantly downfield, typically in the range of 9.5-10.5 ppm. rsc.orgpdx.edu

The dioxolane ring contributes two sets of signals: a singlet for the acetal (B89532) methine proton (CH) and a multiplet for the two equivalent methylene (B1212753) (CH₂) groups. The acetal proton signal is characteristically found between 5.0 and 6.0 ppm. The methylene protons of the ethylene (B1197577) glycol bridge typically appear as a multiplet around 4.0 ppm. mdpi.com

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Aldehyde (-CHO)10.1 - 10.3s (singlet)N/A
Pyridine H-2~9.1d (doublet)~2.0
Pyridine H-6~8.8d (doublet)~2.0
Pyridine H-4~8.2t (triplet)~2.0
Dioxolane Acetal (CH)5.8 - 6.0s (singlet)N/A
Dioxolane Methylene (-OCH₂CH₂O-)4.0 - 4.2m (multiplet)N/A

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom appearing as a distinct signal. The aldehyde carbonyl carbon is the most deshielded, expected to resonate around 190 ppm. rsc.org The carbons of the pyridine ring would appear in the aromatic region (120-160 ppm), with their precise shifts influenced by the positions of the substituents and the ring nitrogen. The acetal carbon of the dioxolane ring has a characteristic chemical shift in the 90-110 ppm range, while the methylene carbons are found further upfield, typically around 65 ppm. mdpi.comoregonstate.edu

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aldehyde (C HO)190 - 192
Pyridine C-2~155
Pyridine C-6~152
Pyridine C-4~136
Pyridine C-3~131
Pyridine C-5~130
Dioxolane Acetal (C H)102 - 104
Dioxolane Methylene (-OC H₂C H₂O-)~65

Conformational Analysis

The 1,3-dioxolane (B20135) ring is not planar and typically adopts an envelope or twisted conformation. The barrier to interconversion between these forms is generally low. The orientation of the dioxolane ring relative to the pyridine ring is subject to rotation around the C5-C(acetal) single bond. While NMR can be used to study such conformational preferences, for example through Nuclear Overhauser Effect (NOE) experiments, such detailed studies for this specific molecule have not been reported.

High-Resolution Mass Spectrometry (HRMS) for Molecular Identity Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₀H₁₁NO₃), the exact mass of the molecular ion ([M]⁺˙) would be a key identifier.

Molecular Formula and Exact Mass

The molecular formula C₁₀H₁₁NO₃ allows for the calculation of the precise monoisotopic mass, which can be compared to the experimental value from HRMS to confirm the composition with high confidence.

IonMolecular FormulaCalculated Exact Mass (m/z)
[M]⁺˙C₁₀H₁₁NO₃193.0739
[M+H]⁺C₁₀H₁₂NO₃⁺194.0817

Fragmentation Patterns

In addition to the molecular ion, mass spectrometry provides structural information through fragmentation patterns. For aromatic aldehydes, common fragmentation includes the loss of a hydrogen radical to give a stable [M-1]⁺ ion and the loss of the formyl radical (•CHO) to yield an [M-29]⁺ peak. miamioh.eduyoutube.comlibretexts.org The acetal group is also prone to characteristic fragmentation, often involving cleavage within the dioxolane ring or the loss of neutral molecules like ethylene oxide. psu.edu

α-Cleavage: Loss of H• from the aldehyde group to form a stable acylium ion ([M-1]⁺).

Acylium Ion Formation: Loss of the •CHO group to give the pyridyl-dioxolane cation ([M-29]⁺).

Dioxolane Ring Cleavage: Fragmentation of the acetal ring, potentially leading to ions corresponding to the pyridinecarboxaldehyde cation after rearrangement.

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

The IR spectrum of this compound would display characteristic absorption bands for its constituent parts. The most prominent would be the strong C=O stretching vibration of the aldehyde group. Aromatic C-H and ring stretching vibrations confirm the presence of the pyridine ring, while strong C-O stretches are indicative of the dioxolane acetal.

Functional GroupVibrational ModePredicted Absorption Range (cm⁻¹)Intensity
Aromatic (Pyridine)C-H stretch3000 - 3100Medium
Aliphatic (Dioxolane)C-H stretch2850 - 3000Medium
AldehydeC-H stretch2810 - 2850 and 2710 - 2750Medium-Weak (often sharp)
AldehydeC=O stretch1700 - 1715Strong
Aromatic (Pyridine)C=C and C=N ring stretch1400 - 1600Medium-Strong (multiple bands)
Acetal (Dioxolane)C-O-C stretch1000 - 1200Strong (multiple bands)

X-ray Diffraction Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides the definitive solid-state structure of a crystalline compound, offering precise data on bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not publicly available, insights can be drawn from related structures.

For instance, the crystal structure of a related compound, 3-(1,3-Dioxolan-2-yl)-6,7-dimethoxyquinoline, shows the dioxolane ring adopting an envelope conformation. researchgate.net It is probable that the dioxolane ring in the title compound would adopt a similar non-planar conformation (either envelope or twist) to minimize steric strain.

In the solid state, the molecular packing would be governed by intermolecular forces. Potential interactions include weak C-H···O hydrogen bonds involving the dioxolane and aldehyde oxygen atoms, and C-H···N interactions with the pyridine nitrogen. Furthermore, π-π stacking between the electron-deficient pyridine rings is a common packing motif in such aromatic compounds and would likely play a role in stabilizing the crystal lattice. The relative orientation of the pyridine and dioxolane rings would be fixed in the solid state, providing a clear picture of the molecule's preferred conformation in a crystalline environment.

Computational and Mechanistic Investigations of Reactions Involving Nicotinaldehyde and Dioxolane Derivatives

Quantum Chemical Approaches: Density Functional Theory (DFT) and Ab Initio Calculations

Quantum chemical methods are powerful tools for investigating the electronic structure, geometry, and reactivity of molecules like nicotinaldehyde and dioxolane derivatives. uni-kiel.de Density Functional Theory (DFT) and ab initio calculations provide detailed insights into molecular properties that govern reaction outcomes.

DFT methods are widely used to compute geometric parameters, electronic descriptors (such as frontier molecular orbitals, dipole moments, and partial atomic charges), and thermodynamic properties. researchgate.netufms.br For pyridine (B92270) derivatives, these calculations help in understanding the influence of substituents on the aromatic ring's electron density and reactivity. ufms.br For instance, the molecular electrostatic potential (MEP) map can visually represent electron-rich and electron-poor regions, identifying likely sites for nucleophilic or electrophilic attack. ufms.br

Ab initio calculations, while often more computationally intensive, can provide highly accurate energy profiles for reaction pathways. These methods are instrumental in studying transition states and reaction intermediates, offering a fundamental understanding of reaction mechanisms without empirical parameterization. uni-kiel.de Such studies can elucidate the energetics of different catalytic pathways and analyze reactive species through descriptors based on local molecular orbitals and bond orders. uni-kiel.de

Computational MethodApplication in Nicotinaldehyde/Dioxolane ChemistryKey Insights
Density Functional Theory (DFT) Optimization of molecular geometry, calculation of electronic properties (HOMO/LUMO energies, atomic charges), generation of Molecular Electrostatic Potential (MEP) maps. researchgate.netufms.brPredicts reactive sites, evaluates substituent effects on the pyridine ring, and assesses the stability of different conformations.
Ab Initio Methods Calculation of reaction energy profiles, determination of transition state structures, and analysis of reaction intermediates. uni-kiel.deElucidates detailed reaction mechanisms, provides accurate activation energies, and helps differentiate between competing pathways.
Natural Bond Orbital (NBO) Analysis Evaluation of intramolecular interactions, such as hyperconjugation and steric effects. ufms.brReveals stabilizing electronic interactions within the molecule that influence its overall reactivity and structure. ufms.br

Mechanistic Elucidation of Reaction Pathways and Intermediates

Understanding the step-by-step process of a chemical reaction is fundamental to controlling its outcome. For complex molecules like 5-(1,3-dioxolan-2-yl)nicotinaldehyde, mechanistic studies unravel the roles of intermediates, transition states, and catalysts.

Stereoselectivity is a critical aspect of modern organic synthesis, particularly in the creation of chiral molecules. The chemistry of both aldehydes and dioxolanes offers numerous opportunities for stereocontrol.

Dioxolane-Mediated Stereoselectivity : The formation of substituted 1,3-dioxolanes can proceed with high stereoselectivity through intermediates like a 1,3-dioxolan-2-yl cation. mdpi.com The stereospecific generation of this cation during the oxidation of alkenes allows for the controlled assembly of three components (alkene, carboxylic acid, and a nucleophile) into a single dioxolane product. mdpi.com

Enantioselective Additions to Aldehydes : The aldehyde group in nicotinaldehyde derivatives is a key site for asymmetric transformations. Chiral ligands and catalysts can direct the addition of nucleophiles, such as diethylzinc, to the aldehyde, yielding chiral secondary alcohols with high enantioselectivity (up to 87% ee). mdpi.com Molecular modeling can be used to interpret the stereochemical outcome by analyzing competing reaction pathways and transition states. mdpi.com

Asymmetric Reactions on the Pyridine Ring : The pyridine moiety itself can be a substrate for enantioselective reactions. For example, an iridium(I)-catalyzed dearomative hydrosilylation of pyridines can generate N-silyl enamines, which then participate in palladium-catalyzed asymmetric allylic alkylations to produce enantioenriched tetrahydropyridines. acs.org Similarly, rhodium-catalyzed asymmetric carbometalation provides another route to enantioenriched 3-substituted piperidines from pyridine precursors. nih.gov

Reaction TypeSubstrate MoietyKey Features
Asymmetric Addition AldehydeUse of chiral aminodiol ligands to catalyze the addition of organozinc reagents, leading to chiral alcohols. mdpi.com
Dearomative Alkylation PyridineA one-pot, multi-step process involving iridium-catalyzed hydrosilylation followed by palladium-catalyzed asymmetric allylic alkylation. acs.org
Oxidative Dioxolane Formation Alkene PrecursorStereospecific generation of a dioxolanyl cation intermediate leads to highly stereoselective product formation. mdpi.com

Autocatalysis occurs when a reaction product also functions as a catalyst for that same reaction. While specific documented instances of autocatalysis involving this compound are not prominent, the general principles can be applied to its constituent functional groups. For instance, in some reactions of aldehydes and ketones, such as halogenation at the alpha-carbon, an acid is generated as a product, which then catalyzes the reaction. libretexts.org Given that the basicity of the pyridine nitrogen can influence reaction rates, any product that modifies the pH or possesses different basic properties could potentially induce autocatalytic or auto-inhibitory effects.

Reaction mechanisms can be broadly categorized, with two important types being radical and concerted pathways.

Radical Reactions : These involve intermediates with unpaired electrons. Pyridine-boryl radicals, generated from pyridines and bis(pinacolato)diboron (B136004) (B2pin2), are important reactive intermediates. nih.gov These radicals can add to aldehydes to form a ketyl radical, which is a key step in certain C-C bond-forming reactions, such as the reductive coupling of aldehydes with alkenes. nih.govresearchgate.net Another classic example is the Minisci reaction, where an alkyl radical adds to an electron-deficient pyridine ring, although this reaction can have limitations regarding scope and conditions. nih.gov Photocatalysis offers a modern approach to generate acyl radicals from aldehydes for the dicarbofunctionalization of vinylarenes with pyridine. nih.gov

Concerted Reactions : These reactions proceed in a single step where bonds are broken and formed simultaneously, without any intermediates. Examples include pericyclic reactions like the Diels-Alder reaction. While less common for the direct functionalization of the pyridine aldehyde itself, derivatives can be designed to participate in such pathways. The distinction between a stepwise radical mechanism and a concerted one is a key focus of mechanistic studies, often investigated using computational modeling and experimental techniques like kinetic isotope effect studies.

Structure-Reactivity Relationships and Predictive Modeling

Understanding how a molecule's structure dictates its chemical reactivity is a cornerstone of organic chemistry. nih.gov For derivatives of nicotinaldehyde, this involves analyzing how different substituents on the pyridine ring affect its chemical behavior.

The electronic properties of the pyridine ring are heavily influenced by the nature and position of its substituents. nih.gov Electron-donating or electron-withdrawing groups can alter the nucleophilicity of the ring and the electrophilicity of the aldehyde's carbonyl carbon. libretexts.org These relationships can be quantified, for example, by correlating reaction rates with substituent constants as in the Hammett equation, a foundational concept in physical organic chemistry. nih.gov The dioxolane group, while primarily a protecting group for the aldehyde, can exert steric and electronic effects on the adjacent pyridine ring.

Predictive modeling, enhanced by machine learning, is an emerging field in chemistry. acs.org By training algorithms on large datasets of known chemical reactions, models can be developed to predict the major product of a given set of reactants and reagents. acs.org For a molecule like this compound, such a model could predict the outcome of a reaction by considering various plausible reactive sites, such as the aldehyde, the pyridine ring, or the dioxolane moiety, and ranking the likelihood of different products. acs.org

Structural FeatureImpact on ReactivityMethod of Analysis
Substituent on Pyridine Ring Modulates electron density of the ring and reactivity of the aldehyde. nih.govExperimental kinetic studies; Hammett plots; Computational analysis (e.g., MEP maps). nih.gov
Aldehyde Group Primary site for nucleophilic attack; can be converted to other functional groups. libretexts.orgReaction screening; Comparison with ketones (aldehydes are generally more reactive due to less steric hindrance and greater electrophilicity). libretexts.org
Dioxolane Ring Acts as a protecting group; can influence stereochemistry of nearby reactions. mdpi.comAnalysis of reaction outcomes with and without the protecting group; Conformational analysis via NMR and computation.

Applications of 5 1,3 Dioxolan 2 Yl Nicotinaldehyde As a Synthon in Contemporary Chemical Science

Intermediate in the Synthesis of Pharmaceutical Candidates and Bioactive Molecules

The pyridine (B92270) scaffold is a ubiquitous feature in a vast number of pharmaceutical agents due to its ability to engage in hydrogen bonding and other key intermolecular interactions with biological targets. nih.gov 5-(1,3-Dioxolan-2-YL)nicotinaldehyde serves as a crucial starting material for the synthesis of a diverse range of bioactive molecules, owing to the reactivity of its pyridine core and the latent aldehyde functionality.

Synthesis of Nitrogen-Containing Heterocycles with Pharmacological Relevance

Nitrogen-containing heterocycles are fundamental components of many drugs. nbinno.comresearchgate.net The chemical versatility of this compound allows for its elaboration into various pharmacologically relevant heterocyclic systems. The protected aldehyde can be deprotected under acidic conditions to reveal the reactive formyl group, which can then participate in a multitude of cyclization and condensation reactions. chemistrysteps.compearson.comyoutube.com

For instance, the aldehyde can be reacted with amines and other nucleophiles to construct fused ring systems or to introduce diverse side chains, leading to the formation of complex nitrogenous heterocycles. chemistrysteps.comrsc.org While specific examples directly employing this compound are not extensively documented in publicly available literature, the principles of organic synthesis strongly support its utility in creating libraries of compounds for drug discovery. The pyridine nitrogen itself can also be a site for further functionalization, adding to the molecular diversity that can be achieved from this single synthon.

Development of Fluorescent Probes and Radioligands for Imaging

The development of molecular probes for bioimaging is a rapidly advancing field. Pyridine-containing structures are often incorporated into fluorescent dyes and radioligands due to their favorable photophysical and pharmacokinetic properties. The aldehyde functionality of deprotected this compound is particularly useful for conjugation with fluorophores or for the introduction of chelating moieties for radiometals.

The synthesis of such probes often involves the condensation of an aldehyde with an amine- or hydrazine-functionalized fluorescent core. This reaction forms a stable imine or hydrazone linkage, effectively tethering the pyridine-containing targeting moiety to the signaling unit. Although direct synthesis of fluorescent probes from this specific aldehyde is not widely reported, the established synthetic routes for similar compounds suggest its high potential in this area.

Precursors for Enzyme Inhibitors and Receptor Modulators

Many enzyme inhibitors and receptor modulators feature a pyridine core to properly orient functional groups within the active site of a protein or the binding pocket of a receptor. researchgate.netresearchgate.netnih.gov The aldehyde group of this compound, after deprotection, can be a key handle for building molecules designed to interact with specific biological targets.

For example, it can be used in reductive amination reactions to introduce a variety of amine-containing side chains, which are crucial for establishing ionic interactions with amino acid residues in proteins. Furthermore, the aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing access to a different set of functional groups for further synthetic elaboration into potential enzyme inhibitors or receptor modulators. The strategic use of the dioxolane protecting group allows for these transformations to be carried out in a controlled manner. chemistrysteps.compearson.com

Building Block for Agrochemicals and Specialty Chemicals

The application of pyridine derivatives extends beyond pharmaceuticals into the realm of agrochemicals and specialty chemicals. nih.govresearchgate.net The structural motifs accessible from this compound are relevant for the design of new pesticides and other specialty chemicals. The pyridine ring is a known toxophore in certain classes of fungicides and insecticides.

The aldehyde functionality can be transformed into various other groups to modulate the biological activity and physical properties of the resulting compounds, such as solubility and environmental stability. For instance, condensation of the deprotected aldehyde with active methylene (B1212753) compounds can lead to the formation of α,β-unsaturated systems, which are common substructures in bioactive molecules. While specific agrochemical products derived from this particular synthon are not prominently featured in the literature, its potential as a versatile building block is clear from a chemical standpoint.

Contributions to Materials Science and Organic Electronics

In recent years, pyridine-based compounds have been explored for their potential in materials science, particularly in the field of organic electronics. nih.gov The electron-deficient nature of the pyridine ring makes it an interesting component for the design of organic semiconductors and other functional materials.

Precursors for Advanced Organic Materials

This compound can serve as a precursor for the synthesis of advanced organic materials. The aldehyde group, upon deprotection, can participate in polymerization reactions or in the synthesis of larger conjugated systems. For example, it can undergo Knoevenagel or Wittig-type reactions to extend the π-conjugation of the molecule, a key feature for materials with interesting electronic and optical properties. rsc.orgresearchgate.net

The synthesis of pyridine-based covalent organic frameworks (COFs) is an area where this synthon could be particularly valuable. rsc.orgresearchgate.net The aldehyde functionality would allow it to be incorporated as a building block in the formation of porous, crystalline polymers with potential applications in gas storage, catalysis, and electronics.

Role in Supramolecular Chemistry and Self-Assembly

While direct studies on the supramolecular chemistry and self-assembly of this compound are not found in the current body of scientific literature, the molecule possesses structural features that suggest a potential for such applications. The pyridine ring can participate in hydrogen bonding and π-π stacking interactions, which are fundamental driving forces for self-assembly processes. The dioxolane group, being a protected aldehyde, offers a site for future chemical modification, allowing for the introduction of other functionalities that could direct supramolecular organization.

In principle, derivatives of this compound could be designed to form specific supramolecular structures. For instance, the aldehyde could be deprotected and converted into a Schiff base or other functional groups capable of forming extended hydrogen-bonded networks or coordinating with metal ions to create metallosupramolecular assemblies. However, no published research has specifically explored these possibilities with this compound itself.

Future Prospects and Emerging Research Frontiers for 5 1,3 Dioxolan 2 Yl Nicotinaldehyde Chemistry

Innovations in Synthetic Method Development

The traditional synthesis of 5-(1,3-Dioxolan-2-YL)nicotinaldehyde and related structures typically involves the acid-catalyzed acetalization of the corresponding aldehyde with ethylene (B1197577) glycol. researchgate.netnih.gov While effective, current research trends are moving towards the development of more efficient, sustainable, and scalable synthetic protocols.

Future innovations are likely to focus on novel catalytic systems that can operate under milder conditions, reduce reaction times, and minimize waste. The application of heterogeneous solid acid catalysts, such as graphene oxide, has shown promise in the synthesis of 1,3-dioxolane (B20135) derivatives, sometimes enhanced by methods like ultrasound irradiation. researchgate.net Adopting such methodologies could lead to greener and more cost-effective production of this compound. Research into recyclable catalysts and solvent-free reaction conditions represents another key frontier, aligning with the principles of sustainable chemistry. growingscience.com

Table 1: Comparison of Synthetic Methodologies
MethodologyTypical CatalystKey AdvantagesPotential for Innovation
Conventional AcetalizationHomogeneous acids (e.g., p-toluenesulfonic acid) researchgate.netnih.govWell-established, reliableLimited by catalyst recovery and waste generation
Heterogeneous CatalysisSolid acids (e.g., Graphene Oxide, Montmorillonite) researchgate.netCatalyst is easily separable and recyclable, milder conditionsDevelopment of highly active and stable catalysts
Energy-Assisted SynthesisVarious catalystsReduced reaction times, improved yields (e.g., via ultrasound) researchgate.netExploration of microwave and photo-catalysis

Unexplored Reactivity Modes and Chemical Transformations

The primary utility of this compound lies in the masking of its aldehyde functionality, which allows for selective chemical modifications at other positions of the pyridine (B92270) ring. Following these transformations, the aldehyde can be readily deprotected for subsequent reactions. However, the full reactive potential of this compound remains largely untapped.

Future research will likely delve into novel cascade or multicomponent reactions initiated after the in-situ deprotection of the dioxolane group. The regenerated aldehyde is a key functional group for constructing more complex heterocyclic systems, such as pyrazolo[3,4-b]pyridines, through condensation with various amino-heterocycles. nih.govmdpi.comresearchgate.net These scaffolds are of significant interest in medicinal chemistry.

Furthermore, the reactivity of the dioxolane ring itself presents an area for exploration. Studies on analogous 1,3-dioxolane systems have shown they can react with halogens to form 1,3-dioxolan-2-ylium polyhalides, a transformation that could unlock new synthetic pathways. rsc.org Investigating cycloaddition reactions, inspired by the chemistry of related dioxolanones, could also reveal novel chemical behaviors. mdpi.com

Table 2: Potential Chemical Transformations
Reaction ClassDescriptionPotential Application
Cascade CyclizationDeprotection followed by intramolecular or intermolecular cyclization to form fused ring systems. mdpi.comresearchgate.netRapid assembly of complex, biologically relevant scaffolds.
Multicomponent Reactions (MCRs)Use as an aldehyde component in one-pot reactions involving three or more starting materials. mdpi.comEfficient generation of diverse molecular libraries for screening.
Direct Ring FunctionalizationReaction of the dioxolane ring with electrophiles like halogens. rsc.orgAccess to novel intermediates and functional groups.

Integration into Flow Chemistry and High-Throughput Synthesis Platforms

The fields of flow chemistry and high-throughput synthesis (HTS) are revolutionizing chemical manufacturing and discovery by enabling automation, scalability, and enhanced safety. uc.ptucd.ie this compound is an ideal candidate for integration into these modern platforms.

In flow chemistry, multi-step syntheses can be "telescoped" into a continuous sequence without the need for isolating intermediates. durham.ac.uk The synthesis of a complex molecule could involve the formation of the dioxolane-protected pyridine in an early reactor module, followed by further transformations in subsequent modules, and finally, deprotection and final modification in the last stage. This approach offers superior control over reaction parameters and improves safety and reproducibility. uc.pt

For high-throughput synthesis, this compound serves as an invaluable building block for creating large libraries of related molecules for drug screening. rug.nl Automated platforms can perform parallel reactions in microtiter plates, using the protected aldehyde to ensure that reactivity is directed to other sites before a final, diversity-generating step involving the aldehyde. peeriodicals.com This strategy accelerates the discovery of new lead compounds by systematically exploring chemical space.

Advanced Applications in Chemical Biology and Drug Discovery

The pyridine nucleus is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. This compound provides a versatile starting point for the synthesis of novel therapeutic agents.

Its utility has been demonstrated in the synthesis of pyridine-2-carboxaldehyde thiosemicarbazone derivatives, which have been evaluated as potential anticancer agents through the inhibition of CDP reductase. nih.gov The aldehyde functionality, after deprotection, is crucial for forming the thiosemicarbazone moiety responsible for biological activity.

An emerging frontier is the development of this compound into sophisticated tools for chemical biology. researchgate.net By incorporating bioorthogonal handles, such as terminal alkynes or azides, derivatives of this compound could be transformed into chemical probes. mdpi.com Such probes are instrumental in techniques like Activity-Based Protein Profiling (ABPP) and photoaffinity labeling, which are used to identify and study the protein targets of bioactive compounds in their native biological environment. researchgate.net This allows for a deeper understanding of disease mechanisms and drug modes of action, accelerating the development of next-generation therapeutics.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 5-(1,3-Dioxolan-2-YL)nicotinaldehyde, and how can reaction conditions be optimized?

  • Answer : The compound is synthesized via acetalization of nicotinaldehyde with ethylene glycol or glycerol, where the aldehyde group reacts with diols to form the 1,3-dioxolane ring. Key parameters include acid catalysis (e.g., H₂SO₄ or Amberlyst-15), solvent selection (e.g., toluene for azeotropic water removal), and temperature control (80–120°C) to minimize side reactions like etherification . Electrochemical oxidation of 2,5-dioxabicyclo[4.4.0]decanes in methanol has also been reported as an alternative route, yielding esters that can be further functionalized . Optimization involves monitoring by TLC or HPLC and adjusting stoichiometry to favor acetal formation over byproducts.

Q. What analytical techniques are most reliable for structural characterization of this compound and its derivatives?

  • Answer :

  • X-ray crystallography : Single-crystal diffraction (e.g., SHELX programs) provides definitive bond lengths and angles, critical for confirming the dioxolane ring geometry .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify acetal protons (δ 4.8–5.2 ppm) and distinguish cis/trans isomers .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) or APCI+ confirms molecular ions and fragmentation patterns .
  • FT-IR : C=O stretching (~1700 cm1^{-1}) and C-O-C acetal vibrations (~1100 cm1^{-1}) validate functional groups .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Answer : The compound may cause skin/eye irritation (GHS Category 2). Key precautions include:

  • Use of PPE (gloves, goggles, lab coat) to avoid direct contact .
  • Work in a fume hood to prevent inhalation of vapors .
  • Immediate rinsing with water for 15+ minutes upon exposure, followed by medical consultation .
  • Storage in airtight containers away from oxidizers and ignition sources .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reaction pathways during acetalization of nicotinaldehyde derivatives?

  • Answer : Density Functional Theory (DFT) calculations can model transition states and energetics to predict regioselectivity (e.g., five-membered vs. six-membered acetal formation) and side reactions (e.g., etherification). For example, steric and electronic effects of substituents on the pyridine ring influence the stability of intermediates . Molecular dynamics simulations further assess solvent effects, aiding in solvent selection for improved yield .

Q. What strategies are effective in characterizing and mitigating isomerization in this compound derivatives?

  • Answer : Cis/trans isomerism in the dioxolane ring can be resolved via:

  • Chromatography : HPLC with chiral columns or preparative TLC separates isomers .
  • Variable-temperature NMR : Detects dynamic equilibration between isomers by observing signal splitting at low temperatures .
  • Crystallography : Single-crystal analysis unambiguously assigns stereochemistry .
  • Kinetic control : Rapid quenching at low temperatures traps the thermodynamically less stable isomer .

Q. How does the 1,3-dioxolane moiety influence the compound’s stability in biological systems, and what modifications enhance its applicability in NAD biosynthesis studies?

  • Answer : The dioxolane ring improves metabolic stability by resisting hydrolysis compared to unprotected aldehydes. However, in vivo studies (e.g., rat models) show that this compound is converted to nicotinic acid (NA) via enzymatic cleavage, enabling NAD synthesis via the Preiss–Handler pathway . Modifications such as fluorination or methyl substitution on the dioxolane ring can slow degradation, prolonging bioavailability .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported acetalization yields for this compound derivatives?

  • Answer : Contradictions often arise from:

  • Reaction conditions : Higher temperatures favor etherification over acetalization .
  • Catalyst variability : Homogeneous acids (H₂SO₄) vs. heterogeneous resins (Amberlyst-15) impact reproducibility .
  • Analytical methods : NMR integration errors for overlapping peaks may overestimate yields .
    • Resolution : Standardize protocols (catalyst loading, solvent purity) and cross-validate yields via gravimetric analysis and GC-MS .

Methodological Recommendations

  • Synthetic Optimization : Use Design of Experiments (DoE) to map parameter interactions (temperature, catalyst, solvent) .
  • Structural Validation : Combine XRD with solid-state NMR for amorphous derivatives .
  • Biological Testing : Employ LC-MS/MS to track metabolite formation in NAD pathway studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.